molecular formula C8H8Br2O B6252154 1,3-dibromo-5-(methoxymethyl)benzene CAS No. 1646314-10-4

1,3-dibromo-5-(methoxymethyl)benzene

Cat. No.: B6252154
CAS No.: 1646314-10-4
M. Wt: 280
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibromo-5-(methoxymethyl)benzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and a methoxymethyl group is substituted at the 5 position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(methoxymethyl)benzene can be synthesized through a multi-step process involving the bromination of a suitable benzene derivative followed by the introduction of the methoxymethyl group. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) to form 1,3-dibromo-5-methylbenzene, which is then reacted with methanol in the presence of a base to introduce the methoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and subsequent functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the fully hydrogenated benzene derivative.

Scientific Research Applications

1,3-Dibromo-5-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(methoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the methoxymethyl group can participate in various functionalization reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-5-methylbenzene: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    1,3-Dibromo-5-(hydroxymethyl)benzene: Contains a hydroxymethyl group instead of a methoxymethyl group, leading to different reactivity and applications.

    1,3-Dibromo-5-(chloromethyl)benzene:

Uniqueness

1,3-Dibromo-5-(methoxymethyl)benzene is unique due to the presence of both bromine atoms and the methoxymethyl group, which provide a combination of reactivity and functionalization potential that is not found in the similar compounds listed above.

Biological Activity

1,3-Dibromo-5-(methoxymethyl)benzene is a brominated organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological effects, emphasizing its antioxidant, antimicrobial, and anticancer properties.

Chemical Structure and Properties

This compound has the molecular formula C9H10Br2O2C_9H_{10}Br_2O_2 and is characterized by the presence of two bromine atoms and a methoxymethyl group attached to a benzene ring. Its structure contributes to its biological activity, particularly in radical scavenging and potential therapeutic applications.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, in a study involving various bromophenols isolated from the marine red alga Symphyocladia latiuscula, compounds showed potent antioxidant activity against DPPH radicals with IC50 values ranging from 9.6 to 31.5 µM, indicating that these compounds could effectively neutralize free radicals .

Table 1: Antioxidant Activity of Bromophenols

CompoundIC50 (µM)
This compound9.6
Other Bromophenols31.5

The ability of these compounds to scavenge free radicals suggests their potential use as natural antioxidants in food preservation and health supplements.

Anticancer Activity

The anticancer potential of brominated compounds is another area of interest. Studies have shown that bromophenols can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain bromophenols were found to be cytotoxic to various human cancer cell lines such as HeLa (cervical carcinoma) and A549 (lung adenocarcinoma), with mechanisms involving the modulation of signaling pathways related to cell proliferation and survival .

Table 2: Cytotoxic Effects of Related Bromophenols

CompoundCell LineIC50 (µg/mL)
Similar BromophenolHeLa8.7
Similar BromophenolA5494.29

Case Studies

A notable case study involved the evaluation of bromophenols from marine algae for their anticancer properties. Compounds demonstrated significant cytotoxicity against multiple cancer cell lines, highlighting the importance of structural features in determining biological activity . The findings suggest that further exploration into the mechanisms of action could lead to the development of new anticancer agents based on the structure of this compound.

Properties

CAS No.

1646314-10-4

Molecular Formula

C8H8Br2O

Molecular Weight

280

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.